3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Description

Properties

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFWPURYSWKIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371006 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67387-76-2 | |

| Record name | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67387-76-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Aldehyde in Modern Synthesis

An In-Depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This compound, identified by the CAS number 67387-76-2 , is a pivotal aromatic aldehyde that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2][3][4][5] Its unique molecular architecture, featuring a benzaldehyde core functionalized with adjacent methoxy and cyclopentyloxy groups, makes it an exceptionally valuable intermediate. This guide provides an in-depth exploration of its properties, synthesis, and critical applications, particularly its role as a foundational building block for advanced pharmaceutical agents. For researchers and drug development professionals, understanding the nuances of this compound is key to unlocking its potential in creating novel, high-efficacy molecules.

Part 1: Physicochemical and Structural Characteristics

The compound's physical and chemical properties are fundamental to its handling, reactivity, and application in synthetic chemistry. It typically presents as a yellowish liquid, a characteristic that dictates its storage and handling procedures.[1][4]

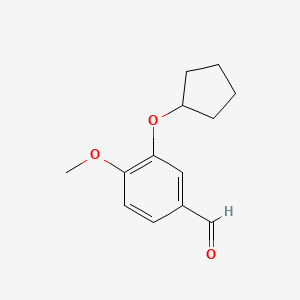

Chemical Structure

The structure combines a stable aromatic ring with reactive aldehyde functionality and ether linkages, providing multiple sites for chemical modification.

Caption: Chemical structure of this compound.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 67387-76-2 | [1][2][3][4][6] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][2][3][4] |

| Molecular Weight | 220.26 - 220.27 g/mol | [1][2][4] |

| Appearance | Yellowish liquid | [1][4] |

| Boiling Point | 150-157 °C at 5 mmHg | [1][4] |

| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [3] |

| Density | ~1.136 g/cm³ | [3] |

| Purity | ≥ 97% (HPLC) | [1][4] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-(Cyclopentyloxy)-4-formylanisole | [3] |

Part 2: Optimized Synthesis Protocol

The most established route for synthesizing this compound is via the Williamson ether synthesis, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[6][8] This method is robust, scalable, and provides high yields of the desired product.

Reaction Principle

The synthesis involves the O-alkylation of the phenolic hydroxyl group of isovanillin. A base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of cyclopentyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage. Potassium iodide is often added as a catalyst to facilitate the reaction, likely through the in-situ formation of the more reactive cyclopentyl iodide (Finkelstein reaction).

Detailed Step-by-Step Methodology

-

Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (1.0 eq) in absolute ethanol.

-

Base and Catalyst Addition: To this solution, add potassium hydroxide (2.0 eq) and a catalytic amount of potassium iodide (0.03 eq).[6] Stir the mixture until the solids are largely dissolved. The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for nucleophilic attack. Using a molar excess ensures complete deprotonation.

-

Alkylation: Add cyclopentyl bromide (2.0 eq) to the reaction mixture.[6] The excess alkylating agent helps to drive the reaction to completion.

-

Reflux: Heat the mixture to reflux and maintain this temperature for approximately 48 hours.[6] The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate. Perform a series of aqueous washes: first with water, then with dilute hydrochloric acid (to neutralize any remaining base), followed by saturated sodium bicarbonate solution (to remove any unreacted acidic starting material), and finally with saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.[6]

-

Drying and Purification: Dry the separated organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate in vacuo to yield the crude product as an amber syrup.[6] For analytically pure material, purify the crude oil via column chromatography on silica gel, using an eluent such as 20% ethyl ether in hexane.[6]

Synthesis Workflow Diagram

Caption: Role of the title compound in the PDE4 inhibitor drug discovery pipeline.

Other Research Applications

Beyond its primary role in PDE4 inhibitor synthesis, this compound is utilized in broader research areas:

-

Organic Synthesis: It serves as a general building block for creating complex molecules for both academic and industrial purposes. [1][7]* Materials Science: It is being explored for its potential in developing novel polymers and coatings. [1][7]* Biochemical Research: It is employed in studies of enzyme interactions and metabolic pathways. [1][4][7]* Flavor and Fragrance: Its aromatic profile makes it a candidate for use in formulating unique scents and tastes. [1][7]

Part 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when working with this compound.

Hazard Identification and First Aid

According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed and can cause skin and serious eye irritation. [9]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [9]* Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. [9]Avoid breathing dust/fume/gas/mist/vapors/spray.

-

First Aid (IF SWALLOWED): Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. [9]* First Aid (IF ON SKIN/IN EYES): Wash with plenty of soap and water. [9]Rinse eyes cautiously with water for several minutes. If irritation persists, seek medical attention. [9]

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. [10]Avoid contact with skin, eyes, and clothing. [10]Practice good industrial hygiene, including washing hands before breaks and after work. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9][10]A recommended storage temperature is between 0-8 °C. [1][4]

Conclusion

This compound is far more than a simple aromatic aldehyde; it is a highly enabling molecule in the landscape of modern drug discovery. Its well-defined synthesis, versatile reactivity, and crucial role as a scaffold for potent PDE4 inhibitors underscore its importance. For scientists engaged in the development of therapeutics for inflammatory and neurological diseases, a thorough understanding of this key intermediate provides a distinct advantage in the design and execution of innovative synthetic strategies.

References

-

Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. PrepChem.com. [Link]

-

Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

-

Advances in the development of phosphodiesterase-4 inhibitors. ResearchGate. [Link]

-

An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PubMed Central. [Link]

-

What are the key players in the pharmaceutical industry targeting PDE4? Patsnap Synapse. [Link]

-

Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry. [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. International Journal of Advanced Research in Science, Communication and Technology. [Link]

- Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.

-

SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science Publisher. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound , 98% , 67387-76-2 - CookeChem [cookechem.com]

- 6. prepchem.com [prepchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. fishersci.nl [fishersci.nl]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

3-(Cyclopentyloxy)-4-methoxybenzaldehyde physical properties

An In-Depth Technical Guide to the Physical Properties of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that has garnered significant attention within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its structural framework, featuring a benzaldehyde core modified with methoxy and cyclopentyloxy groups, renders it a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds.[1][2][3] Notably, it is a key precursor in the synthesis of Rolipram and other selective phosphodiesterase 4 (PDE4) inhibitors, which are investigated for their therapeutic potential in treating neurological disorders, asthma, and inflammatory conditions.[3][4][5]

This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of data. It delves into the standardized methodologies for determining these properties, explaining the causality behind experimental choices and providing self-validating protocols grounded in established laboratory principles. By synthesizing data from suppliers, safety data sheets, and established experimental techniques, this guide serves as an authoritative resource for handling, characterizing, and utilizing this important chemical intermediate.

Compound Profile and Core Physical Data

A precise understanding of a compound's physical properties is fundamental to its application in synthesis, formulation, and quality control. The data for this compound are summarized below, reflecting typical values reported in commercial and technical literature.

| Property | Value | Source(s) |

| CAS Number | 67387-76-2 | [1][6][7][8] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][6][8] |

| Molecular Weight | 220.27 g/mol | [1][8] |

| Appearance | Yellowish, viscous liquid | [1][9] |

| Boiling Point | 150-157 °C at 5 mmHg | [1][10] |

| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [6][7] |

| Purity (Typical) | ≥ 97% (by HPLC) | [1][10] |

| Storage Conditions | 0-8 °C, under an inert atmosphere (e.g., Nitrogen) | [1][7] |

| Primary Hazards | Harmful if swallowed, causes skin and eye irritation | [9] |

Note on Physical State: While most suppliers classify the compound as a liquid at room temperature[1][9], some sources report a melting point after recrystallization[6][7]. This suggests it may be a low-melting solid or exist in a supercooled liquid state. Researchers should be prepared for either physical form upon receipt.

Methodologies for Physical Property Determination

The trustworthiness of physical data hinges on the reliability of the methods used for their measurement. The following sections provide detailed, step-by-step protocols for the experimental determination of the key properties of this compound.

Melting Point Determination (Capillary Method)

Expertise & Rationale: The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically <1°C), whereas impurities depress and broaden this range. The capillary method is a standard, microscale technique that provides high accuracy with minimal sample consumption.[11][12] Given that some data suggests this compound can be solidified, this protocol is essential for purity verification post-synthesis or for incoming quality control.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity.[11]

-

If the sample is a solid, place a small amount on a clean, dry watch glass and crush it into a fine powder.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[13]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Set the starting temperature on the apparatus to approximately 15-20°C below the expected melting point (e.g., start at 85°C).[11]

-

Insert the packed capillary tube into the sample holder.

-

-

Measurement:

-

Begin heating at a rapid rate until the temperature is ~15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of solid melts completely.

-

The melting point is reported as the range T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for determining melting point via the capillary method.

Boiling Point Determination (Microscale Method)

Expertise & Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. It is a key physical constant for liquids. For research-scale quantities, a microscale method using a Thiele tube is advantageous as it requires less than 0.5 mL of sample.[14] This is particularly relevant for this compound, which is often handled in small amounts in a laboratory setting.

Experimental Protocol:

-

Apparatus Assembly:

-

Add a few milliliters of the liquid sample to a small test tube (e.g., a 75x10 mm tube).

-

Take a capillary tube and seal one end using a Bunsen burner flame.

-

Place the sealed capillary tube into the test tube with the open end down.[15]

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[14]

-

-

Heating:

-

Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.

-

Gently heat the side arm of the Thiele tube with a burner. The design of the tube ensures uniform heating via convection currents.[15]

-

-

Measurement:

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid has exceeded its boiling point.[14][16]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Record the temperature at this exact moment. This is the boiling point.

-

Workflow Diagram: Boiling Point Determination

Caption: Step-by-step process for microscale boiling point determination.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Commercial suppliers specify the purity of this compound using HPLC, which is the gold standard for analyzing the purity of non-volatile organic compounds.[1][10] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Aromatic aldehydes are readily detectable by UV-Vis detectors.[17][18] This protocol provides a general framework for verifying the purity reported by suppliers.

Experimental Protocol:

-

Sample and Mobile Phase Preparation:

-

Accurately prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

-

Prepare the mobile phase. For a reversed-phase C18 column, a common starting point is a mixture of acetonitrile and water or methanol and water.[18] Filter and degas the mobile phase to prevent bubbles in the system.

-

-

Instrument Setup:

-

Install a suitable column, typically a reversed-phase C18 column.

-

Set the mobile phase flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm for aromatic compounds).

-

Set the column oven temperature (e.g., 30°C) for reproducible retention times.[18]

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10-20 µL) of the sample solution.

-

Run the analysis and record the chromatogram.

-

-

Data Interpretation:

-

The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram (Area % method). Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Workflow Diagram: HPLC Purity Analysis

Caption: General workflow for purity determination by HPLC.

Conclusion

This compound is a chemical intermediate of pronounced value in pharmaceutical research. A thorough understanding of its physical properties—appearance, boiling point, melting behavior, and purity—is not merely academic but essential for its effective and safe application. The protocols and data presented in this guide provide researchers with a robust framework for the characterization and quality assessment of this compound. By adhering to standardized, well-reasoned experimental procedures, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in the complex path of drug discovery and development.

References

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). DETERMINATION OF BOILING POINTS.

- Unknown. (2021, September 19). experiment (1) determination of melting points.

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Clarion University. (n.d.). Determination of Melting Point.

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P):. Retrieved from .

- Unknown. (n.d.). Melting point determination.

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Scribd. (n.d.). Boiling Point Determination (Repaired) | PDF. Retrieved from [Link]

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

PubMed. (2024, April 2). Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. Retrieved from [Link]

- Unknown. (2025, August 6). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde.

- Unknown. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde | C8H8O2 | CID 31244. Retrieved from [Link]

-

NIH. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

- Unknown. (n.d.). This compound|CAS 67387-76-2.

- Unknown. (n.d.). Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil.

- Unknown. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. echemi.com [echemi.com]

- 7. 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE CAS#: 67387-76-2 [m.chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. fishersci.nl [fishersci.nl]

- 10. chemimpex.com [chemimpex.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. auroraprosci.com [auroraprosci.com]

A Comprehensive Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a pivotal intermediate in modern organic synthesis, particularly valued in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a benzaldehyde core modified with methoxy and cyclopentyloxy groups, provides a versatile scaffold for the synthesis of complex therapeutic agents. This guide offers an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, key downstream reactions, and its significant role as a precursor to potent enzyme inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document consolidates critical technical information to facilitate its effective application in the laboratory.

Core Molecular and Physical Properties

This compound is a disubstituted aromatic aldehyde. The presence of the bulky, non-polar cyclopentyloxy group and the electron-donating methoxy group significantly influences its reactivity and physical characteristics. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations.

Its fundamental properties are summarized below. It is often described as a yellowish liquid, yet also possesses a defined melting point, suggesting it is a low-melting solid that may exist as a supercooled liquid or an oil at ambient temperatures.[1][2][3]

| Property | Value | Source(s) |

| Molecular Weight | 220.26 g/mol | [3][4][5] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][4][5] |

| CAS Number | 67387-76-2 | [1][4][5] |

| Appearance | Yellowish Liquid / Low-Melting Solid | [1][2] |

| Boiling Point | 150-157 °C (at 5 mmHg) | [1][2] |

| Melting Point | 107-110 °C (recrystallized from ethyl acetate) | [3] |

| Purity (Typical) | ≥ 97% (by HPLC) | [1][2] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1][2] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient route to this compound is via the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a readily available starting material derived from vanillin. This reaction is a classic example of the Williamson ether synthesis.

Causality of Experimental Design:

-

Base (Potassium Hydroxide): A strong base is required to deprotonate the phenolic hydroxyl group of isovanillin, forming a more nucleophilic phenoxide ion. Potassium hydroxide is chosen for its high efficacy and solubility in the alcoholic solvent.

-

Solvent (Absolute Ethanol): Ethanol serves as a suitable polar protic solvent that can dissolve both the phenoxide salt and the alkylating agent. Anhydrous (absolute) conditions are preferred to prevent side reactions involving water.

-

Alkylating Agent (Cyclopentyl Bromide): This reagent provides the cyclopentyl group. As a primary alkyl halide, it is susceptible to an Sₙ2 attack by the phenoxide nucleophile.

-

Catalyst (Potassium Iodide): While not always essential, potassium iodide can act as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide on cyclopentyl bromide to form cyclopentyl iodide in situ. Iodide is a better leaving group than bromide, thus accelerating the rate of the Sₙ2 reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, ensuring a reasonable reaction rate for this Sₙ2 substitution. A 48-hour period is specified to drive the reaction to completion.

Detailed Step-by-Step Methodology

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

Potassium Hydroxide (KOH)

-

Cyclopentyl Bromide

-

Potassium Iodide (KI)

-

Absolute Ethanol

-

Ethyl Acetate

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Saturated Sodium Chloride (NaCl) Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Hexane

-

Ethyl Ether

Procedure:

-

Reaction Setup: To a solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in absolute ethanol (400 mL), add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).

-

Reaction Execution: Heat the mixture to reflux and maintain for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Solvent Removal): After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to remove the ethanol, resulting in a syrup.

-

Work-up (Liquid-Liquid Extraction): Dissolve the residue in ethyl acetate (500 mL). Perform sequential washes in a separatory funnel with:

-

Water (1 x 100 mL)

-

Dilute Hydrochloric Acid (1 x 50 mL) to neutralize any remaining KOH.

-

Saturated Sodium Bicarbonate solution (1 x 100 mL) to neutralize the acid.

-

Saturated Sodium Chloride solution (1 x 50 mL) to reduce the solubility of organic material in the aqueous phase.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an amber syrup.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a 20% ethyl ether in hexane mixture to afford the analytically pure product.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of this compound is critical for its use in subsequent, often complex, synthetic steps. A multi-technique approach provides a self-validating system for quality control.

-

High-Performance Liquid Chromatography (HPLC): This is the industry-standard technique for assessing purity.[1][2] A reversed-phase C18 column is typically used with a mobile phase such as an acetonitrile/water gradient.[4][6] Purity is determined by the area percentage of the main product peak relative to all other peaks detected, typically by UV absorbance around 254 nm or 280 nm. Commercial suppliers often guarantee a purity of ≥97% by this method.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.[7]

-

¹H NMR: Will show characteristic signals for the aldehydic proton (~9.8 ppm), aromatic protons (~6.9-7.4 ppm), the methoxy group protons (~3.9 ppm), and the protons of the cyclopentyl ring (a complex multiplet, ~1.6-2.0 ppm), along with a methine proton adjacent to the ether oxygen (~4.8 ppm).

-

¹³C NMR: Will confirm the presence of 13 unique carbon environments, with the aldehydic carbonyl carbon appearing significantly downfield (~191 ppm).[8]

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated exact mass of 220.11.

Applications in Drug Discovery: A Gateway to PDE4 Inhibitors

This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its primary value lies in its role as a key intermediate for synthesizing inhibitors of phosphodiesterase 4 (PDE4).[9]

PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[2] By inhibiting PDE4, the levels of cAMP increase, which has anti-inflammatory and other neurologically beneficial effects. This makes PDE4 a significant target for treating conditions like asthma, COPD, psoriasis, and neurological disorders.[2][9]

The aldehyde can be elaborated into more complex molecules, such as the well-known PDE4 inhibitor Rolipram and its analogs. The synthetic pathway often involves converting the aldehyde to other functional groups.

Key Downstream Synthetic Transformations

Caption: Key synthetic pathways starting from the title compound for drug discovery.

-

Oxidation to Benzoic Acid: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-(cyclopentyloxy)-4-methoxybenzoic acid. This acid is a versatile intermediate that can be converted into an acid chloride and subsequently coupled with various amines to generate a library of benzamide compounds for screening as PDE4 inhibitors.[1]

-

Condensation to Cinnamic Acid Derivatives: Through reactions like the Knoevenagel or Wittig reaction, the aldehyde can be condensed with reagents such as malonic acid to form (E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid.[1] This transformation extends the carbon chain and introduces new functionality for further molecular elaboration.

These derivatives have been synthesized and evaluated as selective inhibitors of the PDE4D isozyme, demonstrating the direct and valuable lineage from this compound to potential therapeutics.[1]

Conclusion

This compound is a compound of significant strategic importance in medicinal chemistry and organic synthesis. With a well-defined molecular weight of 220.26 g/mol , its synthesis from isovanillin is robust and scalable. Its true value is realized as a versatile intermediate, providing a reliable starting point for the synthesis of sophisticated molecules, most notably a range of potent PDE4 inhibitors. The analytical methods outlined ensure the quality and consistency required for multistep synthetic campaigns in a drug development setting. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable building block into their research programs.

References

-

Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 2, 2026, from [Link]

- Gobbi, S., et al. (2011). Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry.

-

HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]

-

3-Cyclopentyloxy-4-Methoxybenzaldehyde | 67387-76-2. (n.d.). J&K Scientific. Retrieved January 2, 2026, from [Link]

-

Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.). Retrieved January 2, 2026, from [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. Retrieved January 2, 2026, from [Link]

- Yahya-Meymandi, A., et al. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry.

-

4-(cyclopentyloxy)-3-methoxybenzaldehyde (C13H16O3). (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. helixchrom.com [helixchrom.com]

- 5. scbt.com [scbt.com]

- 6. auroraprosci.com [auroraprosci.com]

- 7. benchchem.com [benchchem.com]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Cyclopentyloxy)-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and a valuable component in the flavor and fragrance industry.[1][2][3] This document details its chemical and physical properties, provides a robust, field-proven synthesis protocol, and explores its significant role in the development of phosphodiesterase 4 (PDE4) inhibitors for the treatment of neurological and inflammatory disorders. In-depth characterization data, including predicted spectral analysis, and critical safety information are also presented to equip researchers, scientists, and drug development professionals with the essential knowledge for its effective and safe utilization.

Introduction

This compound, with the CAS number 67387-76-2, is an aromatic aldehyde that has garnered significant interest in both academic and industrial research.[4] Its molecular structure, featuring a benzaldehyde core with methoxy and cyclopentyloxy substituents, imparts unique chemical reactivity and a distinct aromatic profile.[2] This versatile compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules with diverse applications.[1][2][3] Notably, it is a pivotal precursor in the synthesis of a new generation of phosphodiesterase 4 (PDE4) inhibitors, which are under investigation for their therapeutic potential in treating a range of conditions, including asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and various neurological disorders.[5] Beyond its pharmaceutical importance, its pleasant scent makes it a valuable ingredient in the formulation of flavors and fragrances.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [4] |

| Molecular Weight | 220.26 g/mol | [4] |

| CAS Number | 67387-76-2 | [4] |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 124-126 °C | [6] |

| Melting Point | 107-110 °C (ethyl acetate) | [6] |

| Density | 1.136 ± 0.06 g/cm³ | [6] |

| Solubility | Soluble in organic solvents | |

| Storage | Store at 0-8 °C | [1] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and cyclopentyl bromide. The causality behind this experimental choice lies in the high nucleophilicity of the phenoxide ion generated from isovanillin and the good leaving group ability of the bromide ion, facilitating an Sɴ2 reaction. The use of a polar aprotic solvent like ethanol and a base such as potassium hydroxide is crucial for the deprotonation of the phenolic hydroxyl group and to provide a suitable medium for the reaction. Potassium iodide is often added as a catalyst to enhance the reaction rate through the in-situ formation of the more reactive cyclopentyl iodide via the Finkelstein reaction.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification to ensure a high yield of the pure product.

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (isovanillin)

-

Cyclopentyl bromide

-

Potassium hydroxide (KOH)

-

Potassium iodide (KI)

-

Absolute ethanol

-

Ethyl acetate

-

Water

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 54.9 g (0.36 mol) of 3-hydroxy-4-methoxybenzaldehyde in 400 mL of absolute ethanol.

-

To this solution, add 40.4 g (0.72 mol) of potassium hydroxide and 1.0 g (0.01 mol) of potassium iodide.

-

Finally, add 77.0 mL (0.72 mol) of cyclopentyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain a syrup.

-

Dissolve the resulting residue in 500 mL of ethyl acetate.

-

Wash the organic layer successively with 100 mL of water, 50 mL of dilute hydrochloric acid, 100 mL of saturated sodium bicarbonate solution, and 50 mL of saturated sodium chloride solution.

-

Dry the organic fraction over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as an amber syrup.

-

Purify the crude product by liquid chromatography on a silica gel column using a 20% ethyl ether in hexane solution as the eluent to yield the analytically pure oil.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization / Spectral Analysis

Due to the limited availability of experimental spectral data in public databases, the following section provides predicted spectral data for this compound. This data is valuable for confirming the identity and purity of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

9.82 (s, 1H, -CHO)

-

7.41 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

-

7.38 (d, J = 2.0 Hz, 1H, Ar-H)

-

6.95 (d, J = 8.4 Hz, 1H, Ar-H)

-

4.85 (m, 1H, -OCH-)

-

3.92 (s, 3H, -OCH₃)

-

2.00 - 1.60 (m, 8H, cyclopentyl-H)

Interpretation: The singlet at 9.82 ppm is characteristic of the aldehydic proton. The aromatic protons appear in the range of 6.95-7.41 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The multiplet at 4.85 ppm corresponds to the methine proton of the cyclopentyl group attached to the oxygen. The singlet at 3.92 ppm is assigned to the methoxy protons. The multiplets between 1.60 and 2.00 ppm are attributed to the methylene protons of the cyclopentyl ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

191.0 (C=O)

-

155.0 (C-OAr)

-

149.0 (C-OAr)

-

130.0 (C-Ar)

-

126.5 (CH-Ar)

-

112.0 (CH-Ar)

-

111.5 (CH-Ar)

-

81.0 (-OCH-)

-

56.0 (-OCH₃)

-

32.5 (cyclopentyl-CH₂)

-

24.0 (cyclopentyl-CH₂)

Interpretation: The peak at 191.0 ppm is indicative of the aldehyde carbonyl carbon. The aromatic carbons are observed between 111.5 and 155.0 ppm. The carbon of the cyclopentyl group attached to the oxygen appears around 81.0 ppm, and the methoxy carbon is at approximately 56.0 ppm. The remaining peaks at 32.5 and 24.0 ppm correspond to the methylene carbons of the cyclopentyl ring.

IR (Infrared) Spectroscopy

Predicted IR (KBr, cm⁻¹):

-

~2960-2870 (C-H stretching, aliphatic)

-

~2840, ~2730 (C-H stretching, aldehyde)

-

~1685 (C=O stretching, aldehyde)

-

~1590, ~1510 (C=C stretching, aromatic)

-

~1260 (C-O-C stretching, aryl ether)

-

~1140 (C-O-C stretching, alkyl ether)

Interpretation: The characteristic aldehyde C-H stretching bands are expected around 2840 and 2730 cm⁻¹. A strong absorption at approximately 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the aldehyde. The aromatic C=C stretching vibrations are typically observed around 1590 and 1510 cm⁻¹. The C-O stretching of the aryl and alkyl ether linkages are expected around 1260 and 1140 cm⁻¹, respectively.

Mass Spectrometry (MS)

Predicted MS (EI) m/z (%):

-

220 ([M]⁺, molecular ion)

-

152 ([M - C₅H₈]⁺)

-

151 ([M - C₅H₉]⁺)

-

123

-

95

Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 220, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the cyclopentyl group or parts of it.

Applications in Drug Development: A Precursor to PDE4 Inhibitors

This compound is a critical intermediate in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors.[5] PDE4 is an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and synaptic plasticity.[5]

The PDE4 Signaling Pathway and Therapeutic Rationale

PDE4 enzymes are predominantly found in immune, epithelial, and brain cells.[5] They specifically hydrolyze cAMP to its inactive form, 5'-AMP. By inhibiting PDE4, the intracellular concentration of cAMP increases, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in a cascade of events that can modulate cellular function.

In the context of inflammation, elevated cAMP levels in immune cells, such as macrophages and T-cells, have an immunosuppressive effect, reducing the production of pro-inflammatory cytokines like TNF-α and interleukins. This provides the therapeutic rationale for using PDE4 inhibitors in the treatment of inflammatory diseases.

In the central nervous system, increased cAMP levels are associated with enhanced synaptic plasticity and improved cognitive function. This has led to the investigation of PDE4 inhibitors for the treatment of neurological disorders, including Alzheimer's disease and depression.[5]

Role in the Synthesis of PDE4D Inhibitors

This compound serves as the starting material for the synthesis of novel and selective PDE4D inhibitors.[5] The aldehyde functional group is readily converted into various other functionalities, allowing for the exploration of a wide range of chemical space to optimize potency, selectivity, and pharmacokinetic properties of the final drug candidates.

PDE4 Signaling Pathway Diagram

Caption: The PDE4 signaling pathway and the mechanism of action of PDE4 inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse the mouth and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a molecule of significant importance, bridging the gap between basic organic synthesis and advanced drug discovery. Its straightforward and high-yielding synthesis makes it an accessible starting material for a wide range of applications. As a key precursor to a promising class of PDE4 inhibitors, it holds considerable potential for the development of novel therapeutics for a variety of debilitating diseases. This technical guide provides a solid foundation of knowledge for researchers and professionals working with this versatile compound, enabling its effective and safe use in their scientific endeavors.

References

-

Brullo, C., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-72. [Link]

-

Chem-Impex. (n.d.). 3-Cyclopentyloxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-Cyclopentyloxy-4-Methoxybenzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(cyclopentyloxy)-3-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | CID 80671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis, biological evaluation, and molecular modeling of new this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

3-(Cyclopentyloxy)-4-methoxybenzaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

This compound is an aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a cyclopentyloxy and a methoxy group on a benzaldehyde core, makes it a critical building block for the synthesis of complex pharmaceutical compounds.[1][2] Most notably, it is a key intermediate in the preparation of selective phosphodiesterase-4 (PDE4) inhibitors, such as Cilomilast, which are investigated for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] The 3-(cyclopentyloxy)-4-methoxyphenyl group is considered a crucial pharmacophore for potent and selective PDE4 inhibition.[4] Beyond its pharmaceutical importance, this compound also finds applications as a building block in organic synthesis and has potential uses in the flavor, fragrance, and materials science industries.[1][2]

This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization, tailored for researchers and professionals in drug development.

The Core Synthesis Pathway: Williamson Ether Synthesis

The most established and widely employed method for synthesizing this compound is the Williamson ether synthesis. This classic organic reaction provides a reliable and straightforward route to form the target ether from readily available starting materials.

Principle and Mechanistic Insight

The Williamson ether synthesis is a nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of isovanillin—to form a potent nucleophile, the corresponding alkoxide or phenoxide. This phenoxide then attacks an alkyl halide, displacing the halide leaving group to form the desired ether.

The causality behind the choice of reagents is critical for reaction success:

-

The Phenoxide Ion : The hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) is phenolic and thus weakly acidic (pKa ~9-10).[6] A moderately strong base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is required to quantitatively deprotonate it.[7][8] The resulting phenoxide is a much stronger nucleophile than the starting phenol, which is essential for the subsequent SN2 reaction.

-

The Alkyl Halide : Cyclopentyl bromide is the preferred alkylating agent.[7] Bromide is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide.

-

Catalysis : The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction.[7] This is a manifestation of the Finkelstein reaction, where the iodide ion displaces the bromide on the cyclopentyl ring to form cyclopentyl iodide in situ. Iodide is both a more powerful nucleophile and a better leaving group than bromide, thereby increasing the overall reaction rate.

Caption: Fig. 1: Williamson Ether Synthesis Mechanism

Reagents and Solvent Systems

The choice of solvent is pivotal and can influence reaction time, yield, and the ease of product isolation.

| Reagent/Solvent | Role | Rationale & Field Insights |

| Isovanillin | Starting Material | A readily available phenolic aldehyde.[6] Its structure provides the foundational benzaldehyde core. |

| Cyclopentyl Bromide | Alkylating Agent | Provides the cyclopentyl group. Bromide is a good leaving group for the SN2 reaction.[7] |

| Potassium Hydroxide | Base | Deprotonates the phenolic -OH group to form the highly nucleophilic phenoxide.[7] |

| Potassium Iodide | Catalyst (Optional) | Facilitates a Finkelstein reaction, converting cyclopentyl bromide to the more reactive cyclopentyl iodide in situ.[7] |

| Ethanol | Solvent | A polar protic solvent that effectively dissolves the reactants. Its boiling point allows for convenient reflux conditions.[7] |

| DMF, Acetone, MeCN | Alternative Solvents | These polar aprotic solvents can also be used.[8] However, they can be problematic if the product is to be used directly in subsequent steps involving organometallic reagents, which are incompatible with these solvents, necessitating a cumbersome isolation process.[8] |

Detailed Experimental Protocol and Workflow

The following protocol is a synthesized example based on established literature procedures.[7] It represents a self-validating system where each step is designed to remove specific impurities, leading to the crude product.

Step-by-Step Synthesis

-

Reaction Setup : To a solution of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) (54.9 g, 0.36 mol) in 400 mL of absolute ethanol, add potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).

-

Reflux : The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Initial Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated syrup.

-

Extraction : The resulting residue is dissolved in 500 mL of a suitable organic solvent, such as ethyl acetate. This organic phase is then transferred to a separatory funnel.

-

Aqueous Washes : The organic layer is washed sequentially with:

-

100 mL of water to remove the bulk of inorganic salts.

-

50 mL of dilute hydrochloric acid (e.g., 1N HCl) to neutralize any remaining base and remove unreacted isovanillin (by keeping it in the aqueous layer).

-

100 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

-

50 mL of saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.

-

-

Drying and Concentration : The washed organic fraction is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and concentrated to dryness under reduced pressure. This yields the crude product as an amber syrup.[7]

Caption: Fig. 2: Experimental Workflow for Synthesis & Purification

Purification and Characterization

The crude product from the initial work-up contains unreacted starting materials and side products. High-purity this compound is obtained through column chromatography.

Purification Protocol

-

Technique : Liquid column chromatography is highly effective.[7][9]

-

Stationary Phase : Silica gel (e.g., 500 g for the scale described above).[7]

-

Mobile Phase (Eluent) : A non-polar solvent system is used, such as 20% ethyl ether in hexane.[7] The fractions are collected and monitored by TLC. Fractions containing the pure product are combined and concentrated in vacuo to yield the analytically pure oil.

Physical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₃ | [1][10] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Yellowish liquid / Amber syrup | [1][7] |

| Boiling Point | 150-157 °C / 5 mmHg | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

Spectroscopic Signatures:

-

¹H NMR : The proton NMR spectrum is a definitive tool for structural confirmation. Key expected signals in CDCl₃ would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (~6.9-7.4 ppm), a singlet for the methoxy group protons (~3.9 ppm), a multiplet for the cyclopentyl methine proton (-O-CH) (~4.8 ppm), and multiplets for the cyclopentyl methylene protons (~1.6-2.0 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands, including a strong C=O stretch for the aldehyde at ~1680 cm⁻¹, C-O-C stretching vibrations for the ether linkages, and peaks corresponding to aromatic C-H bonds.

Conclusion

The synthesis of this compound via the Williamson etherification of isovanillin is a robust and well-documented pathway. The methodology is scalable and relies on fundamental organic chemistry principles, making it accessible for various research and development applications. The high-yield protocol, coupled with a standard purification technique like column chromatography, consistently delivers high-purity material. As a pivotal intermediate for the development of next-generation PDE4 inhibitors and other complex molecules, a thorough understanding of its synthesis is indispensable for professionals in medicinal chemistry and drug development.

References

-

Brullo, C., Massa, M., Rocca, M., et al. (2014). Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. Available at: [Link]

- Google Patents. (2005). Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde. AU2005233203A1.

-

Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry, 23(9), 4008-4010. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Available at: [Link]

-

Arkat USA, Inc. (n.d.). Unexpected course of a Williamson ether synthesis. Arkivoc. Available at: [Link]

-

Barnette, M. S., Christensen, S. B., & Torphy, T. J. (1995). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. Journal of Medicinal Chemistry. Available at: [Link]

- Google Patents. (1996). Process for preparing isovanillin. EP0758639A1.

-

PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia. (n.d.). Isovanillin. Available at: [Link]

- Google Patents. (1996). Preparation of isovanillin. JPH08208555A.

- Google Patents. (1998). Process for the preparation of isovanillin. US5786516A.

-

PubChemLite. (n.d.). 4-(cyclopentyloxy)-3-methoxybenzaldehyde. Available at: [Link]

-

Pal, M., Jabaris, S. S. L., & Kodimuthali, A. (2008). Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease. ResearchGate. Available at: [Link]

-

Giembycz, M. A. (2002). Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast. Expert Opinion on Investigational Drugs, 11(1), 1-17. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Sukhorukov, A. Y., Boyko, Y. D., et al. (2012). Synthesis of PDE IVb Inhibitors. 3. Synthesis of (+)-, (−)-, and (±)-7-[3-(Cyclopentyloxy)-4-methoxyphenyl]hexahydro-3H-pyrrolizin-3-one via Reductive Domino Transformations of 3-β-Carbomethoxyethyl-Substituted Six-Membered Cyclic Nitronates. ACS Publications. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Phosphodiesterase-4 inhibitors as a novel approach for the treatment of respiratory disease: cilomilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isovanillin - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. AU2005233203A1 - Method for preparing 3-cyclopentyloxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. scbt.com [scbt.com]

3-(Cyclopentyloxy)-4-methoxybenzaldehyde IUPAC name

An In-Depth Technical Guide: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key organic intermediate whose structural features—a substituted benzaldehyde core with both methoxy and bulky cyclopentyloxy groups—make it a valuable building block in modern medicinal chemistry.[1] Its primary significance lies in its role as a precursor for the synthesis of highly potent and selective phosphodiesterase-4 (PDE4) inhibitors, a class of drugs investigated for treating inflammatory conditions and neurodegenerative diseases.[2][3] This guide provides a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol via Williamson etherification, analytical characterization methods, and its core application in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

Proper identification is the cornerstone of any chemical workflow. This compound is an aromatic aldehyde distinguished by the ether linkages at the C3 and C4 positions of the benzene ring. The cyclopentyloxy group, in particular, is a common motif in PDE4 inhibitors, contributing to binding affinity and selectivity.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 67387-76-2 | [1][4] |

| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |

| Molecular Weight | 220.27 g/mol | [1] |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 150-157 °C / 5 mmHg | [1] |

| PubChem ID | 2735893 | [1] |

| MDL Number | MFCD00673136 | [1] |

Synthesis: The Williamson Ether Synthesis Approach

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis.[5][6][7] This Sₙ2 reaction is ideal for forming the aryl ether bond by coupling an alkoxide with a primary or secondary alkyl halide.

Causality Behind the Method

The choice of starting materials is critical. The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde (isovanillin), a readily available and inexpensive phenolic compound. The phenolic hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base like potassium hydroxide (KOH), forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of cyclopentyl bromide. Using a secondary alkyl halide like cyclopentyl bromide works efficiently because the competing elimination reaction is less favorable under these conditions compared to tertiary halides.[6] Potassium iodide is often added as a catalyst; the iodide ion can displace the bromide to form a more reactive cyclopentyl iodide in situ (Finkelstein reaction), accelerating the rate of the Sₙ2 reaction.

Caption: Workflow for Williamson Ether Synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and designed to be self-validating through rigorous purification and workup steps.[5]

Materials:

-

3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol)

-

Potassium hydroxide (40.4 g, 0.72 mol)

-

Potassium iodide (1.0 g, 0.006 mol, catalytic)

-

Cyclopentyl bromide (77.0 mL, 0.72 mol)

-

Absolute Ethanol (400 mL)

-

Ethyl acetate, Hydrochloric acid (dilute), Sodium bicarbonate (saturated), Sodium chloride (saturated), Sodium sulfate (anhydrous)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methoxybenzaldehyde (54.9 g) in absolute ethanol (400 mL).

-

Base and Catalyst Addition: Add potassium hydroxide (40.4 g) and potassium iodide (1.0 g) to the solution. The KOH deprotonates the phenol, forming the reactive nucleophile. The KI serves as a catalyst.

-

Alkyl Halide Addition: Add cyclopentyl bromide (77.0 mL).

-

Reflux: Heat the mixture to reflux and maintain for 48 hours. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture on a rotary evaporator to obtain a syrup. This removes the ethanol solvent.

-

Aqueous Workup (Liquid-Liquid Extraction):

-

Dissolve the residue in ethyl acetate (500 mL).

-

Wash sequentially with water (1x100 mL), dilute HCl (1x50 mL) to neutralize any remaining KOH, saturated NaHCO₃ (1x100 mL) to remove any unreacted phenolic starting material, and finally saturated NaCl (brine, 1x50 mL) to reduce the solubility of organic material in the aqueous phase.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield the crude product as an amber syrup.

-

Purification (Column Chromatography): Purify the crude oil via silica gel chromatography using a 20% ethyl ether in hexane eluent system. This step is crucial for separating the desired product from non-polar impurities and any remaining starting materials, yielding the analytically pure oil.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is essential. The following spectroscopic methods provide a definitive structural signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum should exhibit characteristic signals: a singlet for the aldehyde proton (~9.8 ppm), distinct signals for the three aromatic protons, a singlet for the methoxy group protons (~3.9 ppm), a multiplet for the methine proton of the cyclopentyl group attached to oxygen (~4.8 ppm), and overlapping multiplets for the remaining cyclopentyl methylene protons.

-

¹³C NMR Spectroscopy: Key signals include the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (with quaternary carbons attached to oxygen appearing downfield), the methoxy carbon (~56 ppm), and the carbons of the cyclopentyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong, sharp absorption band for the aldehyde C=O stretch (around 1680-1700 cm⁻¹), C-O-C ether stretching bands, and peaks corresponding to aromatic C=C and C-H bonds.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (220.110).[8]

Core Application in Drug Discovery: A Gateway to PDE4 Inhibitors

The primary value of this compound for drug development professionals lies in its role as a versatile intermediate for synthesizing PDE4 inhibitors.[1]

The Therapeutic Target: Phosphodiesterase-4 (PDE4)

PDE4 is an enzyme family that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[2] Elevating intracellular cAMP levels by inhibiting PDE4 has profound anti-inflammatory effects and has been shown to enhance cognitive processes.[9][10] This makes PDE4, particularly the PDE4D isoform, a high-value target for treating conditions like asthma, COPD, and neurodegenerative disorders such as Alzheimer's disease.[11][9]

From Aldehyde to Active Pharmaceutical Ingredient (API)

The aldehyde functional group is an exceptionally useful chemical handle. It can be readily transformed into a wide range of other functionalities, allowing for the systematic exploration of chemical space to optimize drug properties (e.g., potency, selectivity, pharmacokinetics).

Caption: Logical workflow from the aldehyde to diverse PDE4 inhibitor scaffolds.

Examples from a Medicinal Chemistry Context:

-

Oxidation and Amidation: The aldehyde can be oxidized to the corresponding carboxylic acid.[12] This acid is then activated (e.g., as an acid chloride) and coupled with various amines to produce a library of amide-based PDE4 inhibitors.[12][13]

-

Condensation Reactions: It undergoes condensation with reagents like malonic acid to form cinnamic acid derivatives, extending the linker between the catechol-ether core and other pharmacophoric elements.[12]

-

Oxime Formation: The aldehyde is a direct precursor to oximes, which have been explored extensively in the development of selective PDE4D inhibitors, such as the GEBR-7b series, for their potential in treating cognitive decline.[3][11][14]

These transformations demonstrate how the title compound serves as a foundational scaffold upon which complex, biologically active molecules are constructed.

Conclusion

This compound is more than a simple aromatic aldehyde; it is an enabling tool for medicinal chemists and drug discovery scientists. Its straightforward and scalable synthesis, combined with the versatility of its aldehyde functional group, solidifies its importance as a key building block. Its documented application in the synthesis of potent and selective PDE4 inhibitors underscores its value in developing novel therapeutics for inflammatory and neurological disorders, making it a compound of significant interest for advanced research and development programs.

References

- Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (n.d.). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research.

- 3-Cyclopentyloxy-4-methoxybenzaldehyde. (n.d.). Chem-Impex. Retrieved January 2, 2026.

- 3-Cyclopentyloxy-4-methoxybenzaldehyde | CAS 67387-76-2. (n.d.). Santa Cruz Biotechnology. Retrieved January 2, 2026.

- 3-CYCLOPENTYLOXY-4-METHOXYBENZALDEHYDE | 67387-76-2. (n.d.). ECHEMI. Retrieved January 2, 2026.

- Synthesis of 3-Cyclopentoxy-4-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 2, 2026.

- Catarzi, D., et al. (2014). Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. Journal of Medicinal Chemistry.

- Synthesis, Biological Evaluation, and Molecular Modeling of New this compound O-(2-(2,6-Dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Related Phosphodiesterase 4D (PDE4D) Inhibitors. (2014).

- Brullo, C., et al. (2016). New Insights Into Selective PDE4D Inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) Structural Development and Promising Activities to Restore Memory Impairment. European Journal of Medicinal Chemistry, 124, 82-102.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- Benzaldehyde, 4-(cyclopentyloxy)-3-methoxy- | CAS 197573-17-4. (n.d.). CymitQuimica.

- Bruno, O., et al. (n.d.). PDE4D: A Multipurpose Pharmacological Target. MDPI.

- Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.

- Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). (n.d.).

- Schep, D., et al. (n.d.). Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice. PMC - NIH.

- Lee, J., et al. (n.d.). SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors. Bentham Science.

- Benzaldehyde, 4-methoxy-. (n.d.). NIST WebBook.

- 4-Methoxybenzaldehyde | C8H8O2. (n.d.). PubChem.

- Unexpected course of a Williamson ether synthesis. (n.d.).

- Brullo, C., et al. (2016). New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment.

- Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. PDE4D: A Multipurpose Pharmacological Target [mdpi.com]

- 10. Prophylactic PDE4 and PDE4B inhibition reduce lesion size and neutrophil infiltration following ischemic stroke in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New insights into selective PDE4D inhibitors: this compound O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamscience.com [benthamscience.com]

- 14. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde